N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
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Overview
Description
The compound is a novel derivative of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid . It bears biologically active pharmacophores like benzodioxane and peptide bond .
Synthesis Analysis
The synthetic approach to this compound involves the base catalysed Claisen–Schmidt condensation of aldehyde and ketone to afford a chalcone, which is then transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the compound followed by hydrolysis of the cyano group furnishes the isoxazole scaffold . The novel amide derivatives are accumulated in the reaction of the compound with the corresponding anilines .Molecular Structure Analysis
The structures of these compounds are supported by FTIR, 1H and 13C NMR, and mass spectra . Theoretical calculations, including DFT/B3LYP method and 6-311++G(d,p) set, were used for structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Physical and Chemical Properties Analysis
Many properties of the compound, including spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis, were theoretically investigated .Scientific Research Applications
Medicinal Chemistry and Biological Activities
Antibacterial Agents
A study by Palkar et al. (2017) describes the design, synthesis, and antibacterial activity evaluation of novel analogs related to the query compound, showcasing significant activity against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents Design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones.
Cytotoxic Activity
Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibiting potent cytotoxic properties against various cancer cell lines. These findings suggest the potential for developing new anticancer agents based on the core structure of the query compound Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) reported the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds offer insights into the design of new therapeutic agents Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.
Organic Synthesis and Material Science
Novel Synthetic Routes
Lisowskaya et al. (2006) explored new cyclization modes of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes, leading to the synthesis of 9H‐Pyrazolo[3,2‐b][1,3]benzoxazines. This study highlights innovative approaches in organic synthesis, potentially applicable to the synthesis of related compounds New Cyclization Mode of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes.
Hybrid and Bioactive Cocrystals
Al-Otaibi et al. (2020) conducted a detailed study on the structure, spectroscopic characteristics, and noncovalent interactions of cocrystals involving pyrazinamide and hydroxybenzoic acids. These findings may inform the development of new materials and drug formulations Hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c21-17-4-2-12(10-25-17)18(22)19-9-13-8-15(26-20-13)11-1-3-14-16(7-11)24-6-5-23-14/h1-4,7-8,10H,5-6,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAOUPRABKGGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=COC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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